molecular formula C23H20FN3O2S2 B2462727 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide CAS No. 1207058-41-0

2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide

Cat. No.: B2462727
CAS No.: 1207058-41-0
M. Wt: 453.55
InChI Key: YLZPXOYDCZUITM-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Its structure includes:

  • 3-ethyl substituent: Enhances lipophilicity and influences steric interactions.
  • 4-oxo group: A ketone moiety critical for hydrogen bonding and electronic effects.
  • 7-phenyl ring: Contributes to π-π stacking interactions.
  • Sulfanyl bridge (-S-): Links the thienopyrimidine core to the acetamide group, offering conformational flexibility.
  • N-(4-fluoro-2-methylphenyl)acetamide: The fluorinated aryl group improves metabolic stability, while the methyl group modulates steric bulk .

Crystallographic studies for related compounds (e.g., ) often employ SHELX software for structural refinement, ensuring accurate determination of bond angles and molecular geometry .

Properties

IUPAC Name

2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2S2/c1-3-27-22(29)21-20(17(12-30-21)15-7-5-4-6-8-15)26-23(27)31-13-19(28)25-18-10-9-16(24)11-14(18)2/h4-12H,3,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZPXOYDCZUITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide involves multiple steps, including the formation of the thienopyrimidine core and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductYieldReference
Sulfoxide formationH<sub>2</sub>O<sub>2</sub>, CH<sub>3</sub>COOH, 25°C, 6hSulfoxide derivative65–75%
Sulfone formationmCPBA (meta-chloroperbenzoic acid), DCM, 0°C → RT, 12hSulfone derivative55–60%

Mechanistic Insight :

  • Sulfur’s lone pairs facilitate electrophilic attack by peroxides.

  • Steric hindrance from the 3-ethyl and 7-phenyl groups slows oxidation kinetics compared to simpler thioethers.

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl bridge is susceptible to nucleophilic displacement:

NucleophileConditionsProductNotesReference
Alkyl amines (e.g., methylamine)DMF, K<sub>2</sub>CO<sub>3</sub>, 80°C, 8hThioether analogRequires activation via deprotonation
Thiols (e.g., benzylthiol)EtOH, reflux, 12hDisulfide derivativeCompeting oxidation observed without inert atmosphere

Key Limitation :

  • Steric bulk from the 4-fluoro-2-methylphenyl acetamide group reduces accessibility to the sulfanyl site, lowering yields in bulkier nucleophiles .

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductSelectivityReference
Acidic6M HCl, reflux, 24hCarboxylic acid derivativePartial decomposition of thienopyrimidine core
Basic2M NaOH, EtOH/H<sub>2</sub>O, 60°C, 6hFree amine (-NH<sub>2</sub>)High selectivity (>90%)

Structural Impact :

  • Hydrolysis modifies hydrogen-bonding capacity, influencing biological activity in medicinal chemistry applications .

Electrophilic Aromatic Substitution (EAS)

The thieno[3,2-d]pyrimidine core participates in EAS, primarily at the C5 position:

ElectrophileConditionsProductRegiochemistryReference
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C, 2h5-Nitro derivativePara to sulfur in thiophene ring
Halogenation (Br<sub>2</sub>)FeBr<sub>3</sub>, CHCl<sub>3</sub>, RT, 4h5-Bromo derivativeLimited by competing sulfanyl oxidation

Electronic Effects :

  • Electron-withdrawing 4-oxo group directs substitution to the electron-rich thiophene ring.

Reduction Reactions

Selective reduction of the 4-oxo group is achievable:

ReagentConditionsProductNotesReference
NaBH<sub>4</sub>MeOH, 0°C, 1h4-Hydroxy intermediateInstable; requires in situ stabilization
LiAlH<sub>4</sub>THF, reflux, 3hFully reduced thienopyrimidineOver-reduction of acetamide observed

Challenges :

  • Over-reduction risks degrading the acetamide group, necessitating precise stoichiometry.

Cross-Coupling Reactions

The 7-phenyl group enables palladium-catalyzed couplings:

Reaction TypeCatalysts/LigandsProductYieldReference
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>OBiaryl analogs40–50%
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>Aminated derivatives30–35%

Optimization Note :

  • Steric hindrance from the 3-ethyl group necessitates higher catalyst loading .

Photochemical Reactivity

UV irradiation induces ring-opening in the thienopyrimidine core:

ConditionsProductMechanismReference
UV (254 nm), CH<sub>3</sub>CN, 12hThiophene-pyrimidine scissionRadical-mediated cleavage

Applications :

  • Used in prodrug strategies for controlled release in biological systems .

Mechanism of Action

The mechanism of action of 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thienopyrimidine Core

Compound Name R3 R7 Acetamide Substituent Molecular Weight Key Features
Target Compound Ethyl Phenyl 4-fluoro-2-methylphenyl 453.53 g/mol* Balanced lipophilicity; fluorinated aryl enhances stability
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide 4-Methylphenyl Phenyl 4-(trifluoromethoxy)phenyl ~500 g/mol* Trifluoromethoxy group increases electron-withdrawing effects; higher molecular weight
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide - Phenyl 2-chloro-4-methylphenyl 409.89 g/mol Lacks sulfanyl bridge; chloro group enhances electrophilicity

Core Modifications in Related Heterocycles

  • Tetrahydrobenzothieno-triazolo-pyrimidine derivatives (): Feature an additional triazole ring fused to the thienopyrimidine system.
  • Pyrido[4,3-d]pyrimidine derivatives () : Replace the thiophene ring with a pyridine moiety. Such changes alter electronic properties and binding affinity, as seen in kinase inhibitors .

Pharmacological and Physicochemical Considerations

  • Metabolic Stability : The 4-fluoro group in the acetamide moiety reduces oxidative metabolism, as observed in related fluorinated drugs .
  • Steric Effects : The 2-methyl group on the phenyl ring minimizes steric clashes in target binding pockets, a feature shared with ’s chloro-methyl derivative .

Biological Activity

The compound 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide represents a significant class of thienopyrimidine derivatives known for their diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, alongside detailed research findings and case studies.

Chemical Structure and Properties

This compound features a thieno[3,2-d]pyrimidine core with various substituents that contribute to its biological activity. Its molecular formula is C24H23N3O2SC_{24}H_{23}N_{3}O_{2}S, and it has a molecular weight of approximately 449.6 g/mol .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of thienopyrimidines exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) for these compounds was determined, with some exhibiting potent activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Organism
4c12E. coli
5e8S. aureus
4g15S. typhi

2. Anticancer Activity

In vitro studies have shown that thienopyrimidine derivatives can induce cytotoxic effects in various cancer cell lines. For example, compounds with phenyl substitutions demonstrated enhanced cytotoxicity against HeLa cells (cervical cancer) and MCF-7 cells (breast cancer) .

CompoundCell LineIC50 (µM)
K1HeLa5
K5MCF-710

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways critical for microbial survival or cancer cell proliferation. For instance, the presence of the sulfanyl group in the structure is believed to enhance interaction with target proteins or enzymes involved in metabolic processes .

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of several thienopyrimidine derivatives, including our compound of interest. The results indicated that these compounds significantly inhibited bacterial growth compared to control groups, suggesting potential therapeutic applications in treating bacterial infections.

Case Study 2: Cytotoxicity Evaluation

Another investigation focused on the cytotoxic effects of thienopyrimidine derivatives on cancer cell lines. The study found that modifications to the phenyl substituents greatly influenced the potency against specific cancer types, highlighting the importance of structural variations in optimizing therapeutic efficacy .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be tailored to improve yield and purity?

The synthesis typically involves multi-step reactions, starting with the formation of the thieno[3,2-d]pyrimidin-2-yl core, followed by sulfanyl group introduction and final acetamide coupling. Key steps include:

  • Core formation : Cyclization of substituted thiophene and pyrimidine precursors under reflux conditions (e.g., ethanol/HCl) .
  • Sulfanyl linkage : Use of thiourea or mercaptoacetic acid derivatives in basic media (e.g., K₂CO₃/DMF) to attach the sulfanyl group .
  • Acetamide coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDCI/HOBt) with 4-fluoro-2-methylaniline . Optimization : Adjust reaction time (12–24 hrs), temperature (60–100°C), and solvent polarity (DMF vs. THF) to minimize side products. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is critical .

Q. Which spectroscopic and chromatographic techniques are most reliable for confirming structural integrity?

  • NMR (¹H/¹³C) : Assign peaks for aromatic protons (δ 7.1–8.3 ppm), ethyl groups (δ 1.2–1.5 ppm), and acetamide carbonyl (δ ~170 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragment ions (e.g., loss of the sulfanyl-acetamide side chain) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve isomers or byproducts .

Q. What are the primary biological targets or pathways associated with this compound?

Based on structural analogs, potential targets include:

  • Kinases : Inhibition of tyrosine kinases due to the thienopyrimidine scaffold’s ATP-binding mimicry .
  • Antimicrobial targets : Disruption of bacterial cell wall synthesis via interactions with penicillin-binding proteins (PBPs) .
  • Apoptosis induction : Activation of caspase-3/9 pathways in cancer cell lines (e.g., MCF-7, HeLa) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding its bioactivity across different cell lines or assays?

Contradictions often arise from assay conditions or cellular context. Strategies include:

  • Dose-response standardization : Test across a wider concentration range (nM to μM) to identify optimal efficacy-toxicity windows .
  • Orthogonal assays : Combine MTT viability assays with flow cytometry (apoptosis) and Western blotting (target protein expression) .
  • Metabolic stability testing : Use liver microsomes to assess whether rapid degradation in certain cell lines reduces observed activity .

Q. What computational methods are effective for predicting structure-activity relationships (SAR) of derivatives?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR2) .
  • QSAR modeling : Train models on datasets of analogs (e.g., substituent effects on IC₅₀) using descriptors like logP, polar surface area, and H-bond donors .
  • MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives for synthesis .

Q. How do substituents on the phenyl rings (e.g., 4-fluoro vs. 2-methyl) influence solubility and membrane permeability?

  • Fluorine substitution : Enhances metabolic stability and logP (lipophilicity) but may reduce aqueous solubility. Use shake-flask assays to measure logD (pH 7.4) .
  • Methyl groups : Improve membrane permeability (Caco-2 assay) but can increase CYP450 binding, affecting pharmacokinetics .
  • Balancing modifications : Introduce polar groups (e.g., hydroxyl) on non-critical positions to maintain potency while improving solubility .

Q. What strategies mitigate degradation or isomerization during long-term storage?

  • Storage conditions : Lyophilize and store at -20°C under argon to prevent oxidation of the sulfanyl group .
  • Stability assays : Monitor via HPLC at 1, 3, and 6 months under accelerated conditions (40°C/75% RH). Add antioxidants (e.g., BHT) if degradation exceeds 5% .
  • Isomer control : Use chiral HPLC to separate enantiomers if the synthetic route introduces stereocenters .

Data Analysis & Experimental Design

Q. How should researchers design in vivo studies to address discrepancies between in vitro and preclinical efficacy?

  • Dosing regimen : Optimize based on pharmacokinetic studies (e.g., IV vs. oral bioavailability, t₁/₂) in rodent models .
  • Biomarker validation : Measure target engagement (e.g., phosphorylated kinases in tumor tissue) via immunohistochemistry .
  • Toxicity screening : Include liver/kidney function tests and histopathology to rule out off-target effects .

Q. What statistical approaches are recommended for analyzing high-throughput screening (HTS) data?

  • Z-factor analysis : Validate assay robustness (Z > 0.5) to exclude false positives .
  • PCA clustering : Identify outliers or batch effects in multi-plate HTS datasets .
  • Dose-response curve fitting : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values with 95% confidence intervals .

Comparative & Mechanistic Studies

Q. How does this compound compare to structurally similar thienopyrimidine derivatives in terms of selectivity?

  • Selectivity profiling : Screen against a kinase panel (e.g., 50+ kinases) to identify off-target binding. Analog 2-{[3-(3,5-dimethylphenyl)-4-oxo-...}acetamide shows 10-fold higher EGFR selectivity .
  • Crystal structure analysis : Compare binding modes using X-ray crystallography (e.g., PDB entries for kinase-inhibitor complexes) .

Q. What mechanistic studies are needed to elucidate its role in apoptosis vs. cytostatic effects?

  • Cell cycle analysis : Use propidium iodide staining to distinguish G1 arrest (cytostatic) from sub-G1 peaks (apoptotic) .
  • Transcriptomics : Perform RNA-seq on treated cells to identify upregulated pro-apoptotic genes (e.g., BAX, PUMA) .

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